2-Methyl-3-nitropyridine hydrochloride
Overview
Description
2-Methyl-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. It is a derivative of pyridine, featuring a nitro group (-NO2) at the 3-position and a methyl group (-CH3) at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
In terms of its potential mode of action, it’s important to note that nitropyridines are often used in the synthesis of various pharmaceuticals, and their mode of action would largely depend on the specific drug they’re incorporated into .
As for the action environment, the stability and efficacy of 2-Methyl-3-nitropyridine hydrochloride could be influenced by factors such as temperature, pH, and presence of other chemicals. For instance, it’s recommended to store the compound in a refrigerator, suggesting that it might be sensitive to heat .
Biochemical Analysis
Biochemical Properties
It is known to be used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles
Cellular Effects
Its derivatives, such as 3-azaindolyl-4-arylmalemides, have been shown to exhibit antiproliferative activity , suggesting that 2-Methyl-3-nitropyridine hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitropyridine hydrochloride can be synthesized through several synthetic routes. One common method involves the nitration of 2-methylpyridine using nitric acid and sulfuric acid under controlled conditions. The reaction typically takes place at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitropyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.
Reduction: The reduction of the nitro group can produce 2-methyl-3-aminopyridine hydrochloride.
Substitution: Substitution reactions can lead to the formation of different substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-nitropyridine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Additionally, it is employed in the study of reaction mechanisms and as a reagent in organic synthesis.
Comparison with Similar Compounds
3-Nitropyridine
2-Methylpyridine
3-Nitro-2-methylpyridine
2-Methyl-3-aminopyridine
Properties
IUPAC Name |
2-methyl-3-nitropyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-5-6(8(9)10)3-2-4-7-5;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRKGYBGDBXGKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376461 | |
Record name | 2-methyl-3-nitropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63585-69-3 | |
Record name | 2-methyl-3-nitropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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